molecular formula C17H19N3O3S B2756885 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1226434-47-4

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

カタログ番号: B2756885
CAS番号: 1226434-47-4
分子量: 345.42
InChIキー: UUCINTHKPKNQIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydro-1,4-benzodioxine moiety linked via a carbonyl group to a piperidine ring, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. Synthesis pathways for related benzodioxine-thiadiazole derivatives involve condensation reactions, such as the coupling of thiosemicarbazide with benzodioxine precursors under basic conditions .

特性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-18-19-16(24-11)12-5-4-8-20(9-12)17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,12,15H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCINTHKPKNQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic derivative that combines structural elements from benzodioxine and thiadiazole. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 70918-74-0

The structure of the compound features a benzodioxine moiety linked to a piperidine ring and a thiadiazole group, which may contribute to its biological activities.

Anticancer Properties

Recent studies indicate that derivatives of thiadiazole, similar to the compound , exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds with a thiadiazole structure have shown IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
Cell LineIC50 Value (μg/mL)
HCT1163.29
H46010.0
MCF-7Varies

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways responsible for proliferation and survival. For example, some thiadiazole derivatives have been shown to inhibit tubulin polymerization, which is critical for mitosis .

Anti-inflammatory Activity

Compounds containing the benzodioxine structure have also been investigated for their anti-inflammatory properties. They are thought to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Study 1: Thiadiazole Derivatives

A study published in Molecules assessed the biological activity of various thiadiazole derivatives against cancer cell lines. The findings indicated that compounds with specific substitutions on the thiadiazole ring exhibited potent cytotoxic effects, suggesting that modifications can enhance antitumor activity .

Study 2: Benzodioxine Derivatives

Another research effort focused on synthesizing benzodioxine derivatives and evaluating their anti-inflammatory effects. The study demonstrated that these compounds could significantly reduce inflammation in animal models, indicating their potential for therapeutic use in conditions like arthritis .

類似化合物との比較

Comparative Analysis with Structural Analogs

Comparison with Benzodioxine-Thiadiazole Derivatives

describes 1,4-benzodioxine-based thiadiazole-fused derivatives (compounds 1–25) synthesized via hydrazine-carbothioamide intermediates. Unlike these fused systems, the target compound features a non-fused thiadiazole substituent on piperidine. This structural distinction may influence bioactivity: fused systems often exhibit rigid planar structures suited for intercalation, while the flexible piperidine-thiadiazole linkage in the target compound could enhance binding to globular enzyme pockets .

Table 1: Key Structural Differences
Feature Target Compound Fused Derivatives ()
Thiadiazole linkage Piperidine-substituted Fused with benzodioxine
Flexibility High (rotatable bonds in piperidine-carbonyl) Low (planar fused system)
Synthetic route Carbonyl-mediated condensation Hydrazine-carbothioamide condensation

Piperidine-Containing Analogs

lists 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, where the benzodioxine is connected via a methylene bridge instead of a carbonyl group. Additionally, the 5-methyl-thiadiazole substituent introduces steric and electronic effects absent in simpler piperidine derivatives, possibly improving metabolic stability .

Thiadiazole-Containing Heterocycles

highlights pyranopyrazole derivatives with 5-methyl-1,3,4-thiadiazol-2-yl groups, which demonstrate antibacterial activity. While the thiadiazole moiety is common, the pyranopyrazole core differs significantly from the benzodioxine-piperidine framework. The target compound’s benzodioxine may confer improved blood-brain barrier penetration compared to pyranopyrazoles, which are more polar due to fused oxygen and nitrogen atoms .

Sulfanyl-Linked Benzodioxine-Thiadiazole Compounds

includes analogs like 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. The sulfanyl (-S-) linker in these compounds contrasts with the carbonyl-piperidine bridge in the target compound. Sulfanyl groups are prone to oxidation, whereas the carbonyl linkage offers greater stability under physiological conditions. This may translate to longer half-life in vivo for the target compound .

Table 2: Pharmacokinetic Hypotheses Based on Linker Chemistry
Linker Type Stability Metabolic Vulnerability
Carbonyl (target) High Esterase-mediated hydrolysis
Sulfanyl () Moderate Oxidation to sulfoxides
Methylene () Very high Minimal

Q & A

Q. Example Table :

FactorRange TestedOptimal Value
Temperature40–80°C65°C
Solvent (DMF:H2_2O)1:1 – 5:14:1
Catalyst (mol%)1–5%3%

Advanced Question: How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:

Purity Reassessment : Use HPLC-MS to rule out impurities (>98% purity required) .

Standardized Assays : Repeat assays under controlled conditions (e.g., ATP-based viability tests for cytotoxicity).

Target Validation : Perform molecular docking (e.g., AutoDock Vina) to identify consistent binding modes with kinase targets .

Cross-Lab Collaboration : Compare data with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced Question: What computational strategies predict biological targets and structure-activity relationships (SAR)?

Answer:

Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB: 3ERT for estrogen receptors) using flexible ligand protocols .

MD Simulations : Assess binding stability (50 ns trajectories, AMBER force field) to prioritize targets.

SAR Analysis : Modify substituents (e.g., methyl vs. ethyl on thiadiazole) and correlate with activity using QSAR models (R2^2 > 0.85) .

Q. Example SAR Findings :

SubstituentBioactivity (IC50_{50}, μM)
5-Methyl (target compound)12.3 ± 1.2
5-Ethyl (analog)8.7 ± 0.9
Unsubstituted>50

Advanced Question: How to characterize reaction intermediates and byproducts in real time?

Answer:

  • In-Situ Monitoring : Use ReactIR to track carbonyl intermediates (~1700 cm1^{-1}) or thiadiazole formation .
  • LC-MS/MS : Identify transient species (e.g., hydrazine-carbothioamide at m/z 210.1) with <2 ppm mass error .
  • Kinetic Analysis : Fit time-resolved data to pseudo-first-order models to derive rate constants (k ≈ 0.015 min1^{-1}) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。